molecular formula C18H19ClN6S B14927404 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14927404
M. Wt: 386.9 g/mol
InChI Key: ZZADLNQNFJUNCV-UHFFFAOYSA-N
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Description

2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique combination of pyrazole, benzothiophene, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole derivative, followed by the formation of the benzothiophene ring, and finally the construction of the triazolopyrimidine core. Common reagents include hydrazine, ethyl acetoacetate, and various chlorinating agents .

Industrial Production Methods

large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using flow chemistry techniques and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .

Major Products

Major products from these reactions include various substituted derivatives, which can be further modified for specific applications .

Scientific Research Applications

2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of three different heterocyclic moieties, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C18H19ClN6S

Molecular Weight

386.9 g/mol

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethyl]-13-ethyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H19ClN6S/c1-2-11-3-4-13-14(7-11)26-18-16(13)17-22-15(23-25(17)10-20-18)5-6-24-9-12(19)8-21-24/h8-11H,2-7H2,1H3

InChI Key

ZZADLNQNFJUNCV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CCN5C=C(C=N5)Cl

Origin of Product

United States

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